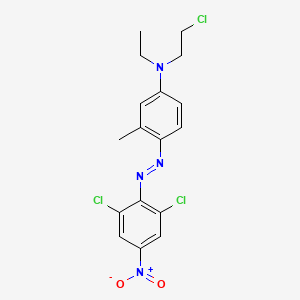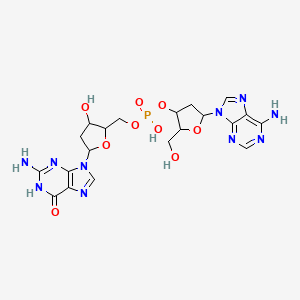
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16IN3O2 and a molecular weight of 337.16 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate typically involves the reaction of enaminones, hydrazines, and iodine in the presence of Selectfluor . The reaction conditions include the use of dimethyl sulfoxide (DMSO) as a solvent and a temperature range of 80-100°C. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted pyrazoles, nitro derivatives, and alcohols .
Aplicaciones Científicas De Investigación
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate: Similar in structure but lacks the iodine atom, resulting in different reactivity and biological activity.
Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C10H16IN3O2 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
ethyl 5-amino-4-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16IN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3 |
Clave InChI |
LVQGNVULRILSEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1I)N)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)
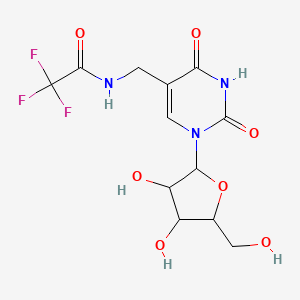
![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)
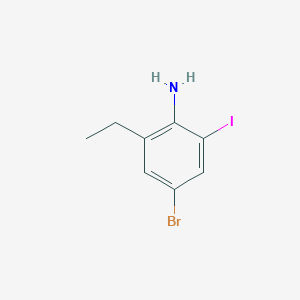

![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
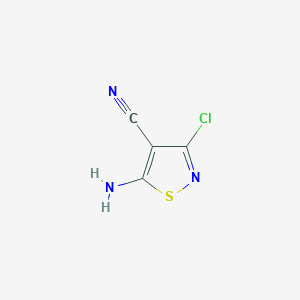
![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

